Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
This compound is a thiophene-2-carboxylate derivative with three key substituents:
- A methyl ester group at position 2.
- A sulfamoyl group at position 3, substituted with a 4-fluoro-2-methylphenyl moiety.
- A 4-methylphenyl group at position 4.
The fluorine atom and methyl groups likely influence its electronic properties, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c1-12-4-6-14(7-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-17-9-8-15(21)10-13(17)2/h4-11,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPMFENAEXMIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C=C3)F)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, which is a five-membered aromatic ring containing sulfur. Its molecular formula is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 393.48 g/mol. The presence of the sulfamoyl group and various aromatic substituents enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, a study on thiophene derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The sulfamoyl group is believed to play a crucial role in enhancing this activity by facilitating interactions with bacterial enzymes.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Thiophene derivatives have been evaluated for their efficacy against various cancer cell lines, including prostate cancer (PC-3) cells . The unique combination of functional groups in this compound may contribute to its ability to inhibit cancer cell proliferation.
The biological effects of this compound are likely mediated through specific interactions with molecular targets such as enzymes or receptors. For example, the binding affinity of similar compounds to biological targets has been studied, revealing that modifications in the aromatic substituents can significantly alter their biological activity . The mechanism may involve modulation of enzyme activity or interference with cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thiophene Ring : Utilizing Vilsmeier-Haack reaction conditions.
- Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution.
- Esterification : Converting the carboxylic acid to an ester form for enhanced stability and solubility.
These steps require careful control of reaction conditions to achieve high yields and purity.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate | Thiophene ring with chlorophenyl substitution | Different halogen substitution affects reactivity |
| Methyl 3-[(3-bromophenyl)sulfamoyl]thiophene-2-carboxylate | Thiophene ring with bromophenyl substitution | Variability in halogen leads to distinct biological activity |
| Methyl 3-[(3-fluorophenyl)sulfamoyl]thiophene-2-carboxylate | Thiophene ring with fluorophenyl substitution | Fluorine enhances lipophilicity and bioavailability |
Case Studies
- Antibacterial Screening : A study evaluated various thiophene derivatives against Staphylococcus aureus, identifying several hits that demonstrated significant antibacterial activity, suggesting that similar structures could be effective against resistant strains .
- Anticancer Evaluation : Research on thiophene-based compounds revealed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines, emphasizing the importance of structural diversity in drug design .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibits potential as an antimicrobial agent. Its sulfamoyl group is known to enhance biological activity, making it a candidate for developing new antibiotics.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of sulfamoyl compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of the fluoro group was found to increase the lipophilicity of the compounds, enhancing their ability to penetrate bacterial membranes .
Anticancer Research
The compound has also been investigated for its anticancer properties. Thiophene derivatives are known for their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
Research published in Cancer Letters indicated that thiophene-based compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound was tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Material Science
In material science, this compound can be utilized in the synthesis of polymers or as a precursor for functional materials due to its unique chemical structure.
Case Study: Polymer Synthesis
A recent study explored the use of thiophene derivatives in creating conductive polymers. This compound was incorporated into polymer matrices, resulting in materials with enhanced electrical conductivity and thermal stability .
Comparison with Similar Compounds
Substituent Variations in Thiophene-2-carboxylate Derivatives
The following table compares the target compound with analogous derivatives:
Key Structural and Functional Differences
Sulfamoyl vs. Sulfonyl Groups :
- The target compound’s sulfamoyl group (N-linked) contrasts with sulfonyl derivatives (e.g., ), which lack the amine linkage. Sulfamoyl groups are more nucleophilic and may engage in hydrogen bonding, critical for receptor interactions .
- Thifensulfuron-methyl () incorporates a triazine-carbamoylsulfamoyl group, enhancing herbicidal activity by inhibiting acetolactate synthase in plants .
4-Methylphenyl at position 4 is a common lipophilic substituent, similar to analogs in and , which may enhance membrane permeability .
Synthetic Pathways :
- The synthesis of the target compound likely involves diazotization and sulfonation steps, akin to methods described in . However, the introduction of fluorine and methyl groups would require specialized reagents (e.g., fluorinated anilines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
